6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of this compound consists of an indole fused with a quinoxaline ring, which contributes to its unique chemical and biological properties .
Biochemical Analysis
Biochemical Properties
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline is reported to show DNA duplex stabilization . This suggests that it interacts with DNA, potentially influencing the function of enzymes and proteins involved in DNA replication and repair .
Cellular Effects
This compound has been screened against various human cancer cell lines to evaluate its cytotoxic effect . Some derivatives of this compound showed moderate cytotoxicity against human reproductive organ cell lines . This suggests that it may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts processes vital for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability . It has shown 99.86% capacity retention over 49.5 hours of H-cell cycling . This suggests that the compound is stable over time and does not degrade significantly, which is important for long-term effects on cellular function .
Preparation Methods
The synthesis of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine . This reaction is often catalyzed by Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . Additionally, modern methods include the use of copper-doped CdS nanoparticles under microwave irradiation or cerium (IV) oxide nanoparticles in aqueous medium to achieve high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects. The compound’s ability to stabilize DNA duplexes and interact with proteins further contributes to its biological activities .
Comparison with Similar Compounds
6-Ethyl-2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known antitumor properties.
6H-Indolo[2,3-b]quinoxaline: Exhibits similar DNA intercalating properties and biological activities.
1,2,3-Triazole derivatives: Known for their antimicrobial and cytostatic activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-ethyl-2,3-dimethoxyindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-4-21-14-8-6-5-7-11(14)17-18(21)20-13-10-16(23-3)15(22-2)9-12(13)19-17/h5-10H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFIFVFXZCNQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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